![molecular formula C9H7NO4 B2473312 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 24132-22-7](/img/structure/B2473312.png)
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid” is an organic compound . It is usually a white or light yellow solid .
Synthesis Analysis
This compound can be synthesized through a flow chemistry approach to libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . Another method involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H7NO4 . The molecular weight is 193.16 .Chemical Reactions Analysis
This compound is a weak acid and can react with bases to form the corresponding salts . It can also undergo reactions such as O-alkylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and esters . The predicted density is 1.459±0.06 g/cm3 . The melting point is generally within the range of 100-150°C .科学的研究の応用
Anti-Hematologic Malignancies Activities
The compound has been used in the synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives , which are new BET bromodomain inhibitors for anti-hematologic malignancies activities . These inhibitors have shown good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .
Inhibition of BRD4
The bromodomain and extra-terminal proteins (BETs), particularly BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . The compound has been used in the synthesis of benzomorpholinone derivatives, which have been biologically evaluated as BETs inhibitors .
Cancer Research
Abnormal expression of bromodomain-containing proteins (BRDs) plays important roles in a wide variety of tumors . The compound has been used in the synthesis of inhibitors that block the expression of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Inflammation Research
BET inhibitors, synthesized using the compound, have shown potential therapeutic effects beyond cancer, such as in inflammation .
Obesity Research
The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in obesity .
Cardiovascular Disease Research
BET inhibitors, synthesized using the compound, have shown potential therapeutic effects in cardiovascular diseases .
Neurological Disorders Research
The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in neurological disorders .
Herbicidal Activity
The compound has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin . The mode of action of these compounds has been identified as inhibition of protoporphyrinogen oxidase (protox) .
作用機序
Target of Action
Similar compounds have been known to target enzymes such as poly (adp-ribose) polymerase (parp) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes like parp .
Biochemical Pathways
It’s known that parp inhibitors can affect dna repair processes .
Pharmacokinetics
The compound is a solid at room temperature , which might influence its bioavailability.
Result of Action
Similar compounds have been known to inhibit enzymes like parp, which can affect dna repair processes .
Action Environment
The compound is stable at room temperature , which might influence its efficacy and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLNPVDIMTEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。